N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a structurally complex molecule featuring a spiro[indoline-3,2'-thiazolidin] core with dual carbonyl groups (2,4'-dioxo), a 5-methyl substituent, and a 4-fluorophenyl ring at the 3' position. This compound belongs to a class of spirocyclic derivatives known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O3S/c1-15-5-10-21-20(11-15)25(30(23(32)14-34-25)19-8-6-17(27)7-9-19)24(33)29(21)13-22(31)28-18-4-2-3-16(26)12-18/h2-12H,13-14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCHXLMCZNNXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a spiro-indoline core, which is known for its biological activity. The presence of the chlorophenyl and fluorophenyl groups is significant for its pharmacological properties.
Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:
- Antiproliferative Effects : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated enhanced efficacy against HCT116 (colon cancer) and A431 (epidermoid carcinoma) cells compared to standard treatments like 5-fluorouracil.
- Induction of Apoptosis : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells, which is a critical mechanism for anticancer agents. The apoptotic activity was confirmed through Annexin V staining assays.
- Multi-targeted Inhibition : The compound has been reported to inhibit multiple targets, including EGFR and VEGFR-2, which are crucial in tumor growth and angiogenesis.
Efficacy Against Cancer Cell Lines
The following table summarizes the IC50 values for this compound against various cancer cell lines:
These values indicate that the compound is significantly more potent than traditional chemotherapeutic agents in certain contexts.
Case Studies
In a study published in Nature Scientific Reports, researchers evaluated the compound's efficacy in various experimental models:
- Cell Viability Assays : The compound exhibited reduced viability in treated cancer cells compared to untreated controls.
- Combination Therapy : When used in conjunction with doxorubicin, it potentiated the drug's effects, lowering its IC50 by at least 25%, indicating a synergistic effect.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
Core Structure Influence: The spiro[indoline-3,2'-thiazolidin] core in the target compound and its analogues (e.g., ) is critical for conformational rigidity, enhancing receptor binding. In contrast, thienopyrimidin () or thiazolo-isoxazol () cores prioritize different electronic and steric profiles.
Substituent Effects: 3-Chlorophenyl vs. 4-Fluorophenyl: Common in antimicrobial agents (), this substituent enhances lipophilicity and membrane penetration. 5-Methyl on Indoline: Steric hindrance from the methyl group may modulate selectivity for biological targets.
The absence of a benzothiazole-thioether moiety (as in ) in the target compound may reduce cytotoxicity but also alter antibacterial efficacy.
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
